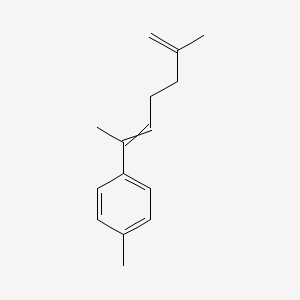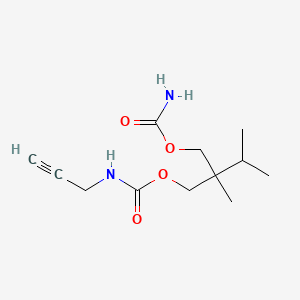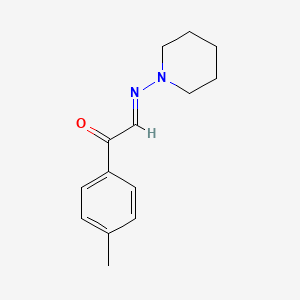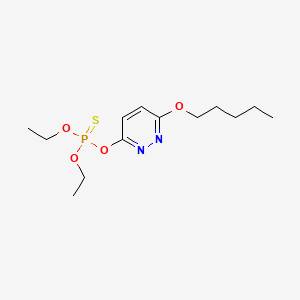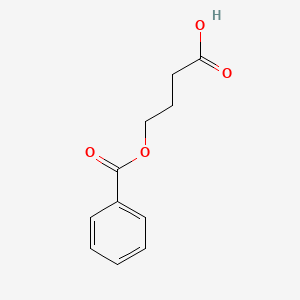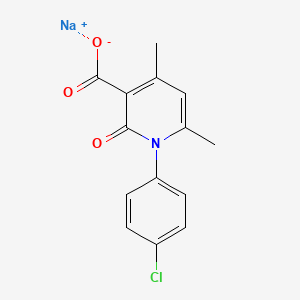![molecular formula C11H21NO4Si B14684052 3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile CAS No. 24820-56-2](/img/structure/B14684052.png)
3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyanoethoxy group, a propenyl group, and three methoxy groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of a suitable silicon precursor with 2-cyanoethanol and a propenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through distillation or chromatography to remove any impurities and by-products .
化学反应分析
Types of Reactions
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The propenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane include acids, bases, nucleophiles, and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis reactions produce silanols and other silicon-containing compounds .
科学研究应用
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications, including:
作用机制
The mechanism of action of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets and pathways. The cyanoethoxy group can participate in nucleophilic or electrophilic reactions, while the propenyl group can undergo addition reactions. The methoxy groups can be hydrolyzed to form reactive silanol groups, which can further react with other molecules .
相似化合物的比较
Similar Compounds
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This compound shares the cyanoethoxy group but differs in its overall structure and reactivity.
3-(2-Cyanoethoxy)propanoic acid: Similar in containing the cyanoethoxy group, but it has different functional groups and applications.
2-Cyanoethoxy derivatives of dammarane triterpenoids: These compounds have similar cyanoethoxy groups but are based on a different core structure.
Uniqueness
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
24820-56-2 |
|---|---|
分子式 |
C11H21NO4Si |
分子量 |
259.37 g/mol |
IUPAC 名称 |
3-(2-methyl-4-trimethoxysilylbut-3-en-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C11H21NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,9H2,1-5H3 |
InChI 键 |
UYIOITAGWJIBKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


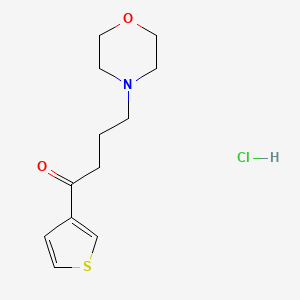
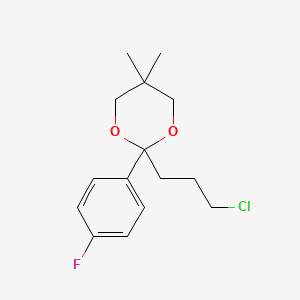
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
